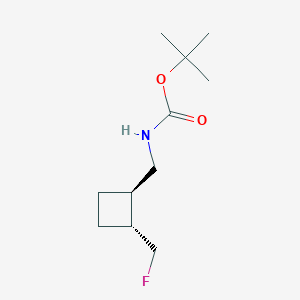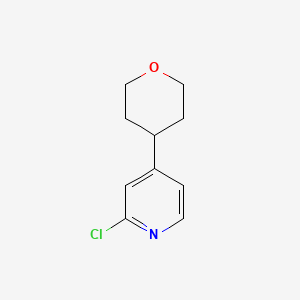
2-Chloro-4-(oxan-4-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(oxan-4-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an oxan-4-yl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(oxan-4-yl)pyridine typically involves the chlorination of a pyridine derivative followed by the introduction of the oxan-4-yl group. One common method involves the reaction of 2-chloropyridine with an oxan-4-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(oxan-4-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxan-4-yl group can be oxidized to form corresponding oxan-4-one derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Oxan-4-one derivatives.
Reduction: Piperidine derivatives.
Applications De Recherche Scientifique
2-Chloro-4-(oxan-4-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as improved thermal stability or chemical resistance.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: It is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(oxan-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and oxan-4-yl group can influence the compound’s binding affinity and selectivity for its molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(oxan-4-yl)pyridine: Similar structure but with the oxan-4-yl group at the 3-position.
2-Chloro-4-(tetrahydro-2H-pyran-4-yl)pyridine: Similar structure with a tetrahydro-2H-pyran-4-yl group instead of oxan-4-yl.
2-Chloro-4-(morpholin-4-yl)pyridine: Similar structure with a morpholin-4-yl group instead of oxan-4-yl.
Uniqueness
2-Chloro-4-(oxan-4-yl)pyridine is unique due to the specific positioning of the oxan-4-yl group, which can influence its chemical reactivity and biological activity. The presence of both chlorine and oxan-4-yl groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H12ClNO |
|---|---|
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
2-chloro-4-(oxan-4-yl)pyridine |
InChI |
InChI=1S/C10H12ClNO/c11-10-7-9(1-4-12-10)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2 |
Clé InChI |
NCVUPBKBOAZBQX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
![rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500881.png)
![tert-butyl 4,6-dichloro-1H,2H,3H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B13500889.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
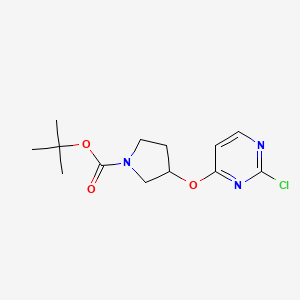


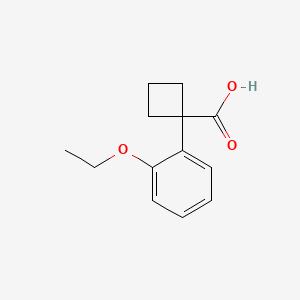
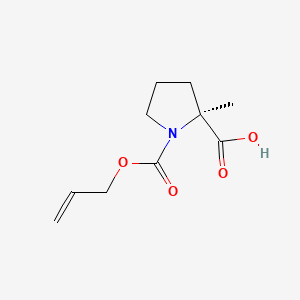
![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)
